2-ethoxyphenyl 3,4-dichlorobenzoate
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Overview
Description
2-Ethoxyphenyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyphenyl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with 2-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield products with reduced chlorinated benzoate moieties.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the benzoate ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 2-ethoxyphenyl 3,4-dichlorobenzoic acid.
Reduction: Formation of 2-ethoxyphenyl 3,4-dichlorobenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyphenyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
- 2-Ethoxyphenyl 2,4-dichlorobenzoate
- 2-Ethoxyphenyl 3,4-dimethoxybenzoate
- 2-Ethoxyphenyl 3,4-dibromobenzoate
Comparison: 2-Ethoxyphenyl 3,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoate ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological effects.
Properties
IUPAC Name |
(2-ethoxyphenyl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-19-13-5-3-4-6-14(13)20-15(18)10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROQENNMCIDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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